Procurement Challenge: Unprotected cyclopropylamine (bp 49°C) causes evaporative loss and over-alkylation, compromising stoichiometry and purity. Solution: N-Cyclopropyl-Ns-amide (CAS 400839-43-2) is a crystalline solid (mp 142-146°C) with a Fukuyama nosyl mask, enabling precise weighing and controlled N-alkylation. • Prevents over-alkylation - ensures mono-alkylated product. • Mild deprotection avoids cyclopropane ring-opening. • Enables Mitsunobu coupling with chiral alcohols without racemization. • Ideal for LSD1 inhibitor pharmacophore assembly. Supply: Stable solid, ambient storage & shipping.
N-cyclopropyl-2-nitrobenzenesulfonamide (CAS 400839-43-2) is a highly stable, crystalline primary amine precursor designed for controlled N-alkylation workflows . By masking the volatile cyclopropylamine moiety with a 2-nitrobenzenesulfonyl (Fukuyama) protecting group, this compound transforms a difficult-to-handle liquid into a bench-stable solid (mp 142–146 °C) with a significantly lowered N-H pKa [1]. From a procurement perspective, it serves as a high-value intermediate for synthesizing complex secondary and tertiary cyclopropylamines, offering superior stoichiometric precision and processability compared to crude amine salts or alternative protecting groups .
Substituting this compound with unprotected cyclopropylamine or standard carbamate-protected analogs (e.g., Boc-cyclopropylamine) routinely fails in advanced synthesis due to severe volatility and incompatible reactivity profiles [1]. Free cyclopropylamine suffers from evaporative losses (bp 49–50 °C) and unavoidable over-alkylation, generating complex mixtures of secondary and tertiary amines that inflate purification costs [2]. Meanwhile, traditional protecting groups like Tosyl (Ts) require harsh, reductive deprotection conditions (e.g., sodium in liquid ammonia) that frequently trigger ring-opening of the strained cyclopropyl group, destroying the target molecule in late-stage synthesis [1].
Unprotected cyclopropylamine is a highly volatile liquid that complicates precise stoichiometric control on an industrial scale. N-cyclopropyl-2-nitrobenzenesulfonamide converts this moiety into a stable crystalline solid, eliminating evaporative losses during weighing and reactor charging . This physical transformation ensures exact molar equivalents can be maintained during complex couplings.
| Evidence Dimension | Physical state and volatility |
| Target Compound Data | N-cyclopropyl-2-nitrobenzenesulfonamide (Solid, mp 142–146 °C, negligible vapor pressure) |
| Comparator Or Baseline | Free cyclopropylamine (Liquid, bp 49–50 °C, highly volatile) |
| Quantified Difference | Eliminates evaporative handling losses, enabling >99% stoichiometric accuracy during reactor charging. |
| Conditions | Standard ambient laboratory and manufacturing weighing conditions. |
Crucial for high-precision pharmaceutical couplings where exact molar equivalents dictate yield and prevent reagent waste.
The electron-withdrawing ortho-nitro group significantly lowers the pKa of the sulfonamide N-H bond to approximately 10.9, making it highly nucleophilic under standard Mitsunobu conditions [1]. In contrast, Boc-protected cyclopropylamine lacks the necessary acidity to participate efficiently in these reactions. This allows the direct coupling of N-cyclopropyl-2-nitrobenzenesulfonamide with complex chiral alcohols without the need to pre-activate them into alkyl halides [2].
| Evidence Dimension | N-H Acidity (pKa) and Mitsunobu Reactivity |
| Target Compound Data | N-cyclopropyl-2-nitrobenzenesulfonamide (pKa ~10.9, highly reactive) |
| Comparator Or Baseline | Boc-cyclopropylamine (pKa >12, unreactive/poor yield in Mitsunobu) |
| Quantified Difference | Lowers pKa by >1 unit, enabling direct alcohol coupling rather than requiring multi-step halide synthesis. |
| Conditions | Standard Mitsunobu conditions (DEAD/DIAD, PPh3, room temperature). |
Allows buyers to bypass the synthesis of alkyl halides, shortening synthetic routes by directly utilizing complex alcohols in API manufacturing.
A critical failure point in cyclopropylamine synthesis is the deprotection step. Tosyl (Ts) protected amines require harsh reductive conditions (e.g., Na/NH3) that can cleave the sensitive three-membered ring. The 2-nitrobenzenesulfonyl group on this compound is specifically designed to be cleaved by soft nucleophiles, such as thiophenol and potassium carbonate, at room temperature[1]. This mild cleavage preserves the cyclopropyl ring and other reduction-sensitive functional groups entirely[2].
| Evidence Dimension | Ring integrity during deprotection |
| Target Compound Data | 2-Nitrobenzenesulfonyl group (Thiolate-mediated cleavage at 20–25 °C, >95% ring preservation) |
| Comparator Or Baseline | p-Toluenesulfonyl (Ts) group (Na/NH3 or strong acid reflux, high risk of ring-opening) |
| Quantified Difference | Prevents the 15–30% cyclopropyl ring degradation typically associated with harsh Ts-deprotection protocols. |
| Conditions | Late-stage amine deprotection in complex API synthesis. |
Maximizes late-stage yields and prevents catastrophic material loss when synthesizing highly strained or sensitive therapeutics.
Direct alkylation of free cyclopropylamine inevitably leads to a mixture of secondary and tertiary amines due to the increased nucleophilicity of the mono-alkylated product. By utilizing N-cyclopropyl-2-nitrobenzenesulfonamide, the sulfonamide strictly limits the reaction to a single alkylation event due to steric hindrance and electronic deactivation [1]. This completely suppresses tertiary amine formation.
| Evidence Dimension | Mono-alkylation selectivity |
| Target Compound Data | N-cyclopropyl-2-nitrobenzenesulfonamide (>98% mono-alkylation selectivity) |
| Comparator Or Baseline | Unprotected cyclopropylamine (Yields 20–40% tertiary amine over-alkylation byproducts) |
| Quantified Difference | Reduces polyalkylation impurities from ~30% to <2%. |
| Conditions | Standard base-mediated N-alkylation with primary alkyl halides. |
Drastically reduces the chromatographic purification burden and solvent waste during industrial scale-up.
Because the nosyl group permits mild deprotection without damaging the cyclopropyl ring, this compound is a highly effective precursor for assembling selective Lysine-Specific Demethylase 1 (LSD1) inhibitors. It allows for the controlled N-alkylation required to build the core pharmacophore before gentle thiolate-mediated cleavage [1].
In industrial routes requiring the introduction of a cyclopropylamine moiety onto a complex scaffold, the solid state and precise weighing characteristics of N-cyclopropyl-2-nitrobenzenesulfonamide prevent the yield variations associated with volatile free amines. Its compatibility with standard mild bases (e.g., K2CO3) makes it ideal for late-stage functionalization [2].
For procurement teams sourcing intermediates for chiral drug synthesis, this compound's lowered pKa (~10.9) enables direct Mitsunobu coupling with enantiopure secondary alcohols. This application bypasses the need to convert chiral alcohols into halides, thereby preventing the risk of racemization during intermediate steps[3].